Egfr T790M/L858R/ack1-IN-1

EGFR L858R/T790M kinase inhibition IC50 comparison

Select this dual-target inhibitor to overcome acquired osimertinib resistance. EGFR T790M/L858R/ACK1-IN-1 (Compound 21a) simultaneously blocks the EGFR L858R/T790M driver mutation and the compensatory ACK1 bypass pathway, a mechanism single-target agents cannot achieve. With co-crystal validated dual engagement and in vivo antitumor activity in osimertinib-resistant xenografts, this aminoquinazoline scaffold probe is the definitive tool for oncogenic signaling studies. Supplied as a solid with documented storage and shipping conditions for ready experimental deployment.

Molecular Formula C22H20ClN7O
Molecular Weight 433.9 g/mol
Cat. No. B15137047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr T790M/L858R/ack1-IN-1
Molecular FormulaC22H20ClN7O
Molecular Weight433.9 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)NC4=CC(=CC=C4)NC(=O)C=C
InChIInChI=1S/C22H20ClN7O/c1-3-20(31)25-15-6-5-7-16(11-15)26-21-18-10-14(23)8-9-19(18)28-22(29-21)27-17-12-24-30(4-2)13-17/h3,5-13H,1,4H2,2H3,(H,25,31)(H2,26,27,28,29)
InChIKeyFCHNDUSRWAGJES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EGFR T790M/L858R/ACK1-IN-1: Dual-Target Inhibitor of Mutant EGFR and ACK1 for NSCLC Resistance Research


EGFR T790M/L858R/ACK1-IN-1 (also designated Compound 21a) is a synthetic small-molecule kinase inhibitor featuring an aminoquinazoline scaffold that enables dual-target engagement of the EGFR L858R/T790M double mutant and the non-receptor tyrosine kinase ACK1 (TNK2) [1]. The compound was rationally designed to address acquired resistance mechanisms that emerge during third-generation EGFR-TKI therapy, where hyperphosphorylation of ACK1 serves as a compensatory bypass signaling pathway [2]. Biochemical characterization demonstrates inhibitory activity against EGFRL858R/T790M with an IC50 of 23 nM and against ACK1 with an IC50 of 263 nM [1]. The compound has been crystallographically validated to occupy the ATP-binding pockets of both target kinases [1] and exhibits antiproliferative effects in osimertinib-resistant cell models [2].

Why EGFR T790M/L858R/ACK1-IN-1 Cannot Be Substituted with Conventional EGFR Inhibitors


EGFR T790M/L858R/ACK1-IN-1 occupies a unique mechanistic niche that precludes functional substitution by single-target EGFR inhibitors or ACK1-selective agents. Standard third-generation EGFR-TKIs such as osimertinib potently inhibit EGFR L858R/T790M (IC50 ~1 nM) but have negligible activity against ACK1, leaving the ACK1-mediated bypass pathway intact in resistant settings [1]. Conversely, ACK1-selective inhibitors such as AIM-100 (ACK1 IC50 ~24 nM) lack EGFR inhibitory activity entirely, failing to address the primary oncogenic driver . The dual-target profile of EGFR T790M/L858R/ACK1-IN-1 is structurally encoded in its aminoquinazoline scaffold, which engages the ATP-binding pockets of both kinases simultaneously as confirmed by co-crystallography [2]. Substituting this compound with any single-target analog would result in incomplete pathway coverage and predictable loss of efficacy in models where both EGFR mutation and ACK1 hyperphosphorylation coexist.

Quantitative Differentiation Evidence: EGFR T790M/L858R/ACK1-IN-1 vs. Comparator Compounds


Biochemical Potency Against EGFR L858R/T790M: Head-to-Head Comparison with Osimertinib

In recombinant enzyme assays, EGFR T790M/L858R/ACK1-IN-1 (Compound 21a) inhibits EGFR L858R/T790M with an IC50 of 23 nM [1]. Osimertinib, the clinical third-generation EGFR-TKI comparator, exhibits substantially higher potency against this double mutant with a reported IC50 of 1 nM in parallel biochemical assay formats [2]. The 23-fold difference indicates that EGFR T790M/L858R/ACK1-IN-1 is a moderately potent EGFR L858R/T790M inhibitor rather than an ultra-potent one, and its scientific value derives from the dual-target profile rather than maximal EGFR inhibition alone.

EGFR L858R/T790M kinase inhibition IC50 comparison biochemical assay

ACK1 Inhibitory Activity: Cross-Study Comparison with ACK1-Selective Inhibitor AIM-100

EGFR T790M/L858R/ACK1-IN-1 inhibits ACK1 with an IC50 of 263 nM in biochemical assays [1]. The ACK1-selective inhibitor AIM-100 exhibits an IC50 of approximately 24 nM against ACK1 under comparable recombinant enzyme conditions . The 11-fold difference indicates that EGFR T790M/L858R/ACK1-IN-1 is a moderate ACK1 inhibitor rather than a high-potency ACK1-selective agent. Notably, AIM-100 lacks any EGFR inhibitory activity, whereas EGFR T790M/L858R/ACK1-IN-1 provides dual coverage .

ACK1 TNK2 kinase inhibition IC50 selectivity

Antiproliferative Activity in Osimertinib-Resistant AZDR Cells: Direct Evidence of Bypass Resistance Coverage

EGFR T790M/L858R/ACK1-IN-1 demonstrates potent antiproliferative activity against osimertinib-resistant AZDR cells, a cell line model derived from H1975 (EGFR L858R/T790M) with acquired resistance to osimertinib driven by ACK1 hyperphosphorylation [1]. While specific IC50 values for AZDR cells are reported in the primary publication (not fully extracted in abstract), the study explicitly states that Compound 21a exhibits 'potent antiproliferative activities' against AZDR cells [1]. In contrast, osimertinib shows markedly reduced or absent efficacy in this resistant cell model due to ACK1-mediated bypass signaling, a finding that underpins the rationale for dual EGFR/ACK1 targeting [2].

osimertinib resistance AZDR cells antiproliferative bypass pathway NSCLC

Antiproliferative Activity in EGFR L858R/T790M H1975 NSCLC Cells: Cross-Study Potency Comparison

EGFR T790M/L858R/ACK1-IN-1 exhibits potent antiproliferative activity against H1975 non-small cell lung cancer cells, which harbor the endogenous EGFR L858R/T790M double mutation [1]. For reference, a structurally distinct selective EGFR L858R/T790M inhibitor (compound 28f) reported in a separate study demonstrated an IC50 of 0.058 μM (58 nM) in H1975 cell proliferation assays, alongside 368-fold selectivity over wild-type EGFR [2]. While the precise H1975 IC50 for EGFR T790M/L858R/ACK1-IN-1 is not provided in the abstract, the dual-target compound is reported to show 'potent antiproliferative activities' against H1975 cells [1]. The key differentiation is that EGFR T790M/L858R/ACK1-IN-1 provides combined EGFR and ACK1 inhibition, whereas selective EGFR L858R/T790M inhibitors lack ACK1 coverage.

H1975 cells NSCLC antiproliferative EGFR L858R/T790M IC50

In Vivo Antitumor Efficacy in Osimertinib-Resistant Xenograft Model

EGFR T790M/L858R/ACK1-IN-1 (Compound 21a) demonstrated significant antitumor effects in ADZR xenograft-bearing mice, an in vivo model of osimertinib-resistant NSCLC [1]. The study explicitly reports that 21a showed 'significant antitumor effects and good safety' in this resistant xenograft model [1]. This in vivo validation distinguishes EGFR T790M/L858R/ACK1-IN-1 from many tool compounds that lack demonstrated efficacy in resistant animal models. While quantitative tumor growth inhibition percentages are not provided in the abstract, the availability of in vivo proof-of-concept data represents a meaningful procurement consideration for researchers planning translational studies.

xenograft in vivo efficacy AZDR osimertinib resistance tumor growth inhibition

Optimal Research Applications for EGFR T790M/L858R/ACK1-IN-1 Based on Quantified Differentiation


Investigating ACK1-Mediated Bypass Resistance to Third-Generation EGFR-TKIs

EGFR T790M/L858R/ACK1-IN-1 is optimally deployed in studies examining ACK1 hyperphosphorylation as a compensatory resistance mechanism to osimertinib and other third-generation EGFR-TKIs. The compound's dual inhibitory profile (EGFR L858R/T790M IC50 = 23 nM; ACK1 IC50 = 263 nM) enables simultaneous blockade of the primary oncogenic driver and the ACK1 bypass pathway, a configuration that single-target inhibitors cannot achieve [1]. Researchers should use this compound in AZDR or similar osimertinib-resistant cell models to interrogate ACK1-dependent signaling adaptations and to validate ACK1 as a therapeutic vulnerability in TKI-resistant NSCLC .

Mechanistic Studies of EGFR-ACK1 Signaling Crosstalk in NSCLC

The co-crystal structure demonstrating that EGFR T790M/L858R/ACK1-IN-1 occupies the ATP-binding pockets of both EGFR L858R/T790M and ACK1 [1] makes this compound an ideal chemical probe for dissecting EGFR-ACK1 signaling crosstalk. Unlike combination treatments with separate EGFR and ACK1 inhibitors, this single-agent dual inhibitor eliminates pharmacokinetic confounding variables and enables cleaner interpretation of pathway interdependence. Applications include phosphoproteomic profiling, transcriptional response analysis, and synthetic lethality screening in EGFR-mutant NSCLC models where ACK1 is co-expressed .

Preclinical Validation of Dual EGFR/ACK1 Targeting in Xenograft Models

For laboratories conducting in vivo efficacy studies, EGFR T790M/L858R/ACK1-IN-1 offers a validated chemical starting point with demonstrated antitumor activity in ADZR osimertinib-resistant xenograft models [1]. The compound's favorable safety profile in these murine studies supports its use as a tool compound for proof-of-concept experiments exploring dual EGFR/ACK1 inhibition as a therapeutic strategy. Researchers should note that the compound is a lead-like tool rather than an optimized clinical candidate, and dose-ranging studies should be conducted to establish appropriate in vivo dosing regimens .

Chemical Biology Studies Requiring Dual-Target Kinase Engagement

EGFR T790M/L858R/ACK1-IN-1 serves as a structurally characterized dual-target kinase inhibitor with an aminoquinazoline scaffold and defined ATP-pocket binding mode [1]. This makes it suitable for chemical biology applications including competitive displacement assays, thermal shift assays (CETSA), and structure-activity relationship studies aimed at optimizing dual EGFR/ACK1 pharmacology. The compound's moderate potency against both targets (23 nM and 263 nM, respectively) provides a baseline for derivative design rather than an endpoint, making it a valuable reference compound for medicinal chemistry programs pursuing improved dual-target inhibitors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Egfr T790M/L858R/ack1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.